4-(Furan-2-yl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline family, characterized by a partially saturated bicyclic core (1,4,5,6,7,8-hexahydroquinoline) with a ketone group at position 5 and a nitrile substituent at position 2. Key structural features include:
- 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl} substituent: A thioether-linked acetyl group with a 4-methylphenyl moiety, which may enhance lipophilicity and influence steric interactions.
- Hexahydroquinoline core: The partially saturated ring system provides conformational flexibility compared to fully aromatic quinoline derivatives .
The compound’s molecular formula is C₂₄H₂₁N₂O₃S, with a molecular weight of 417.50 g/mol. Its synthesis likely involves multicomponent reactions, such as the Hantzsch dihydropyridine synthesis, followed by functionalization of the sulfanyl group .
Properties
IUPAC Name |
4-(furan-2-yl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-14-7-9-15(10-8-14)19(27)13-29-23-16(12-24)21(20-6-3-11-28-20)22-17(25-23)4-2-5-18(22)26/h3,6-11,21,25H,2,4-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWKFMVUIJEGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with quinoline intermediates under controlled conditions. The reaction often requires catalysts such as Lewis acids and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like chromatography and crystallization are essential to obtain high-purity products.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Mechanistic Insight :
- The thioether undergoes electrophilic oxidation. H<sub>2</sub>O<sub>2</sub> provides mild conditions for sulfoxide formation, while stronger oxidants like mCPBA yield sulfones .
- Stability of the hexahydroquinoline core ensures the reaction does not degrade the scaffold.
Hydrolysis of the Nitrile Group
The nitrile (-CN) can be hydrolyzed to carboxamide or carboxylic acid under acidic/basic conditions.
| Reaction Type | Conditions | Reactants/Agents | Products | References |
|---|---|---|---|---|
| Acidic hydrolysis | H<sub>2</sub>SO<sub>4</sub>, reflux | Sulfuric acid | 4-(Furan-2-yl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-...-carboxamide | , |
| Basic hydrolysis | NaOH, H<sub>2</sub>O, 80°C | Sodium hydroxide | 4-(Furan-2-yl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-...-carboxylic acid | , |
Key Findings :
- Nitrile hydrolysis proceeds via intermediate iminamide formation, confirmed by <sup>13</sup>C-NMR in analogs.
- The reaction is pH-sensitive; harsh conditions may degrade the furan ring.
Reduction of the Ketone
The 5-oxo group can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.
Notes :
- NaBH<sub>4</sub> selectively reduces the ketone without affecting the nitrile or furan .
- Catalytic hydrogenation requires careful control to avoid over-reduction of the aromatic rings.
Cycloaddition Involving the Furan Ring
The furan-2-yl group participates in Diels-Alder reactions as a diene.
| Reaction Type | Conditions | Dienophile | Products | References |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, Δ | Maleic anhydride | Endo-adduct: Hexahydroquinoline fused to oxabicyclo[2.2.1]heptene | , |
Mechanistic Detail :
- Furan acts as a 4π electron donor, reacting with electron-deficient dienophiles to form six-membered transition states .
- The reaction retains the hexahydroquinoline framework but modifies the furan substituent .
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group undergoes nucleophilic displacement with thiols or amines.
Applications :
- Thiol exchange is leveraged in prodrug design for targeted drug delivery.
- Aminolysis products show enhanced solubility, useful in pharmaceutical formulations.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its unique structure.
Medicine
The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The furan ring and quinoline core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the hexahydroquinoline core but differ in substituents, influencing their physicochemical properties and bioactivity. Below is a comparative analysis based on crystallographic, computational, and bioactivity
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The nitrile group in the target compound and may enhance binding to enzymatic targets (e.g., kinases) via dipole interactions, whereas ester/carboxylate groups in improve solubility but reduce membrane permeability .
Conformational Flexibility: The hexahydroquinoline core in the target compound and adopts a twisted boat conformation, enabling adaptive binding to protein pockets. In contrast, the octahydroquinoline in exhibits greater rigidity due to full saturation .
Computational Similarity Metrics :
- Tanimoto similarity indices (based on MACCS fingerprints) between the target compound and analogs range from 0.58–0.65 , indicating moderate structural overlap. The lowest similarity (0.58) is observed with , attributed to differences in core saturation and substituent electronegativity .
Crystallographic Insights: Weak intermolecular interactions (e.g., C–H⋯O/N) dominate the crystal packing of hexahydroquinoline derivatives, as seen in and the target compound. These interactions are critical for stabilizing polymorphic forms .
Research Implications
- Drug Design : The nitrile and sulfanyl groups in the target compound offer a balance between lipophilicity and target specificity, making it a candidate for lead optimization in kinase inhibitor development.
- Synthetic Challenges : Functionalization of the sulfanyl group requires careful control to avoid oxidation, as seen in related compounds .
Biological Activity
The compound 4-(Furan-2-yl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antimicrobial activities, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a furan ring and a hexahydroquinoline moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research articles regarding its efficacy against different cancer cell lines.
Case Study: Induction of Apoptosis
A study conducted on colorectal cancer cells demonstrated that treatment with the compound resulted in significant apoptosis. The methodology involved flow cytometry to quantify apoptotic cells after treatment with varying concentrations of the compound. Results indicated that higher concentrations led to increased apoptosis rates, confirming its potential as an anticancer agent .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. The following table presents findings on its effectiveness against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Bacteriostatic |
| Escherichia coli | 30 | Bactericidal |
| Pseudomonas aeruginosa | 20 | Inhibitory |
The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Studies have shown that it interferes with protein synthesis in bacteria, leading to growth inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the furan and hexahydroquinoline rings can enhance potency and selectivity.
- Furan Ring Modifications : Altering substituents on the furan ring has been shown to affect anticancer activity significantly.
- Hexahydroquinoline Variants : Different substitutions can improve antimicrobial efficacy by enhancing membrane permeability or interaction with bacterial enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
